PPARγ Transactivation: Apo-12'-lycopenal Activates Selectively While Apo-6'- and Apo-8'-lycopenal Are Inactive
In a direct head-to-head comparison of apo-lycopenals using a GAL4-PPARγ-LBD transactivation assay in COS-7 cells, only apo-12'-lycopenal exhibited selective, dose-dependent PPARγ transactivation activity. Apo-6'-lycopenal and apo-8'-lycopenal showed no meaningful activation. Specifically, at 10 μM, apo-12'-lycopenal produced a (7.83 ± 0.66)-fold increase in luciferase reporter activity relative to vehicle control, whereas apo-6'-lycopenal (1.32 ± 0.10) and apo-8'-lycopenal (1.31 ± 0.37) were not significantly different from baseline [1]. This selectivity was confirmed across a panel of nuclear receptors (PPARα, PPARδ, LXR, RXR, FXR), none of which were activated by apo-12'-lycopenal [1].
| Evidence Dimension | PPARγ transactivation activity (luciferase reporter fold-increase vs. vehicle control, 10 μM compound) |
|---|---|
| Target Compound Data | Apo-12'-lycopenal: 7.83 ± 0.66-fold over control |
| Comparator Or Baseline | Apo-6'-lycopenal: 1.32 ± 0.10-fold; Apo-8'-lycopenal: 1.31 ± 0.37-fold; Vehicle control: 1.0-fold |
| Quantified Difference | Apo-12'-lycopenal is ~6-fold more active than its closest analogs, which are essentially inactive at PPARγ |
| Conditions | GAL4-PPARγ-LBD transactivation assay in COS-7 cells; 10 μM compound concentration; 24 h treatment |
Why This Matters
For research on PPARγ-mediated metabolic regulation, apo-12'-lycopenal provides a unique lycopene-derived chemical probe with intrinsic receptor activation, whereas apo-6'- and apo-8'-lycopenal are functionally silent at this target.
- [1] Takahashi S, Waki N, Mohri S, Takahashi H, Ara T, Aizawa K, Suganuma H, Kawada T, Goto T. J Agric Food Chem. 2018 Dec 19;66(50):13152-13161. View Source
